molecular formula C20H24O4 B4957936 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No. B4957936
M. Wt: 328.4 g/mol
InChI Key: LHMICWHQXGTDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of aldehydes and is synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the MAPK pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its potential therapeutic applications, its ability to inhibit multiple pathways, and its relatively low toxicity. However, the limitations of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its low solubility in water, its low stability under certain conditions, and its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Firstly, further studies are needed to fully understand the mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in different diseases. Secondly, more efficient synthesis methods need to be developed to increase the yield of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Thirdly, the potential side effects and toxicity of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde need to be investigated in more detail. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in humans.
Conclusion:
In conclusion, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, or 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process, and its mechanism of action is believed to act through multiple pathways. 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different diseases, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, including further studies on its mechanism of action, more efficient synthesis methods, investigation of its potential side effects and toxicity, and clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process that starts with the conversion of 2,5-dimethylphenol to 4-(2,5-dimethylphenoxy)butan-1-ol through an alkylation reaction. This intermediate is then oxidized to 4-(2,5-dimethylphenoxy)butanal, which is further reacted with 3-methoxybenzyl alcohol to yield 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. The overall yield of this process is around 30%.

Scientific Research Applications

4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

properties

IUPAC Name

4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15-6-7-16(2)19(12-15)24-11-5-4-10-23-18-9-8-17(14-21)13-20(18)22-3/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMICWHQXGTDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,5-Dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

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